molecular formula C10H21NO2 B232697 3-Hydroxy-3-propyl-2-hexanone O-methyloxime CAS No. 154874-70-1

3-Hydroxy-3-propyl-2-hexanone O-methyloxime

Cat. No. B232697
CAS RN: 154874-70-1
M. Wt: 187.28 g/mol
InChI Key: QXVYDTAETOMIQT-LUAWRHEFSA-N
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Description

3-Hydroxy-3-propyl-2-hexanone O-methyloxime, also known as HPH, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-propyl-2-hexanone O-methyloxime is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 3-Hydroxy-3-propyl-2-hexanone O-methyloxime has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects
3-Hydroxy-3-propyl-2-hexanone O-methyloxime has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an antitumor agent, 3-Hydroxy-3-propyl-2-hexanone O-methyloxime has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. It has also been investigated for its potential as a neuroprotective agent, with promising results in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-Hydroxy-3-propyl-2-hexanone O-methyloxime is its relatively simple synthesis method, which makes it accessible to researchers. However, 3-Hydroxy-3-propyl-2-hexanone O-methyloxime is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 3-Hydroxy-3-propyl-2-hexanone O-methyloxime.

Future Directions

For research on 3-Hydroxy-3-propyl-2-hexanone O-methyloxime include further investigation of its potential as an antitumor agent, as well as its potential applications in other areas such as neuroprotection and inflammation. Additionally, research is needed to develop more efficient and effective synthesis methods for 3-Hydroxy-3-propyl-2-hexanone O-methyloxime, as well as to better understand its mechanism of action and potential limitations.

Synthesis Methods

3-Hydroxy-3-propyl-2-hexanone O-methyloxime is synthesized through a multi-step process that involves the reaction of 3-hydroxy-3-propyl-2-hexanone with hydroxylamine-O-sulfonic acid, followed by methylation with dimethyl sulfate. The resulting product is 3-Hydroxy-3-propyl-2-hexanone O-methyloxime, which can be purified through recrystallization.

Scientific Research Applications

3-Hydroxy-3-propyl-2-hexanone O-methyloxime has been extensively studied for its potential applications in the fields of chemistry and biology. It has been used as a reagent for the determination of carbonyl compounds and as a chiral auxiliary in asymmetric synthesis. 3-Hydroxy-3-propyl-2-hexanone O-methyloxime has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies.

properties

CAS RN

154874-70-1

Product Name

3-Hydroxy-3-propyl-2-hexanone O-methyloxime

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-[(Z)-N-methoxy-C-methylcarbonimidoyl]heptan-4-ol

InChI

InChI=1S/C10H21NO2/c1-5-7-10(12,8-6-2)9(3)11-13-4/h12H,5-8H2,1-4H3/b11-9-

InChI Key

QXVYDTAETOMIQT-LUAWRHEFSA-N

Isomeric SMILES

CCCC(CCC)(/C(=N\OC)/C)O

SMILES

CCCC(CCC)(C(=NOC)C)O

Canonical SMILES

CCCC(CCC)(C(=NOC)C)O

synonyms

4-(N-methoxy-C-methyl-carbonimidoyl)heptan-4-ol

Origin of Product

United States

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